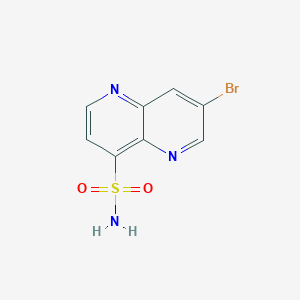
7-Bromo-1,5-naphthyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,5-naphthyridine-4-sulfonamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfonamide group at the 4th position of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 7-Bromo-1,5-naphthyridine-4-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.
Cyclization: A thermal cyclization reaction is carried out to form the 1,5-naphthyridine core.
Sulfonamidation: The sulfonamide group is introduced at the 4th position through a reaction with sulfonyl chloride derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-Bromo-1,5-naphthyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the bromine position.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-1,5-naphthyridine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-naphthyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-1,5-naphthyridine-4-sulfonamide include other naphthyridine derivatives such as:
1,6-Naphthyridine Derivatives: Known for their anticancer and anti-HIV activities.
1,8-Naphthyridine Derivatives: Studied for their antimicrobial properties.
Fused Naphthyridines: Compounds with additional fused rings, which exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C8H6BrN3O2S |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
7-bromo-1,5-naphthyridine-4-sulfonamide |
InChI |
InChI=1S/C8H6BrN3O2S/c9-5-3-6-8(12-4-5)7(1-2-11-6)15(10,13)14/h1-4H,(H2,10,13,14) |
InChI Key |
IWZRLFBMOSIFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
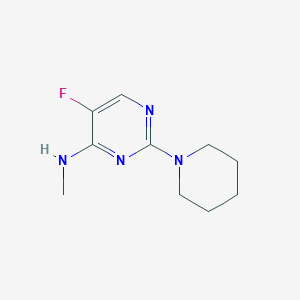
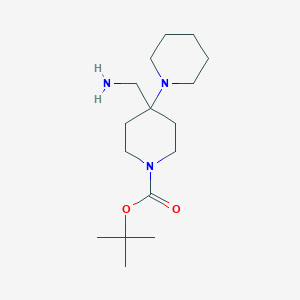
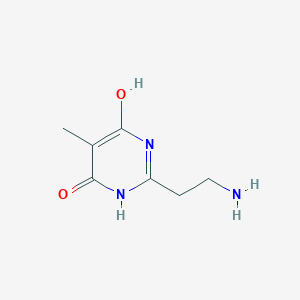
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
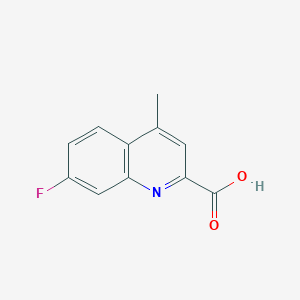
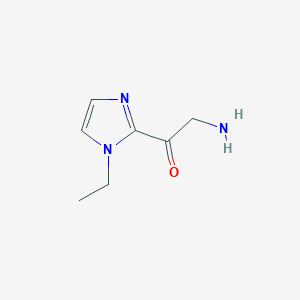
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)

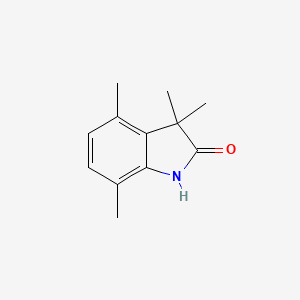

amine](/img/structure/B13173262.png)

